Lipophilicity (XLogP3) Differentiation vs. Phenyl Analog for CNS Drug-Likeness Optimization
The target compound exhibits a computed XLogP3 of 3.1 [1], which is 0.28 log units lower than the calculated logP of 3.38 reported for the phenyl analog N-cyclohexyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide (CAS 1173246-93-9) [2]. This places the thiophene-bearing compound more centrally within the optimal CNS drug-likeness range (logP 2–4) recommended for brain penetrant small molecules.
| Evidence Dimension | Computed lipophilicity (partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | N-Cyclohexyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide (CAS 1173246-93-9): logP = 3.38 (Prendb calculated) |
| Quantified Difference | ΔlogP = –0.28 (target compound is less lipophilic) |
| Conditions | Computed values from different methodologies; XLogP3 (PubChem-derived) vs. calculated logP (Prendb) |
Why This Matters
Modestly lower lipophilicity reduces the risk of non-specific protein binding and hERG channel blockade while maintaining sufficient passive permeability for CNS targets, directly influencing selection for neurological vs. peripheral screening cascades.
- [1] Kuujia.com. Cas no 1172942-44-7: Computed Properties — XLogP3 = 3.1. View Source
- [2] Prendb. N-Cyclohexyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide: LogP = 3.38. View Source
